![molecular formula C11H13IN4O3 B3068901 (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C11H13IN4O3 and its molecular weight is 376.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
7-Deaza-2’-deoxy-7-iodoadenosine, also known as (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is a modified oligonucleotide containing 7-Deazaadenine . It is primarily targeted towards DNA/RNA synthesis .
Mode of Action
The compound interacts with its targets by being incorporated into the DNA/RNA structure . This incorporation is facilitated by the use of specific polymerases . The presence of the 7-Deazaadenine moiety in the compound allows it to bind to ribonucleosides .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA/RNA synthesis . By being incorporated into the DNA/RNA structure, it can potentially alter the normal functioning of these pathways .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The incorporation of 7-Deaza-2’-deoxy-7-iodoadenosine into DNA/RNA can result in changes to the molecular and cellular functions of these nucleic acids . The exact effects can vary depending on the specific context and environment.
Action Environment
The action of 7-Deaza-2’-deoxy-7-iodoadenosine can be influenced by various environmental factors. For instance, its photophysical properties suggest that light exposure could potentially affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Biological Activity
The compound (2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of oncology and as a kinase inhibitor. This article explores its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C11H12FIN4O3
- Molecular Weight : 284.70 g/mol
This compound incorporates a tetrahydrofuran ring and a pyrrolopyrimidine moiety, which are known for their pharmacological relevance.
Kinase Inhibition
Pyrrolopyrimidine derivatives are recognized for their role as kinase inhibitors. The specific compound has been studied for its inhibitory effects against various kinases:
- FLT3 Inhibition : Research indicates that pyrrolopyrimidine derivatives can act as selective inhibitors of Fms-like Tyrosine Kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML) . The structural features of this compound enhance its binding affinity to the active site of FLT3.
- Other Kinases : In addition to FLT3, studies have shown activity against several other kinases involved in cancer progression, including VEGFR and FGFR . The compound's ability to selectively inhibit these kinases suggests it may have therapeutic potential with reduced side effects compared to traditional chemotherapeutics.
Antitumor Activity
The antitumor properties of this compound have been highlighted in various studies:
- Mechanism of Action : The compound exhibits mechanisms that target tumor cells specifically while sparing normal cells. This selectivity is attributed to its structural characteristics that allow it to interact preferentially with tumor-associated targets .
- Case Studies : Clinical evaluations have demonstrated significant antitumor effects in preclinical models. For instance, one study reported that derivatives of this class showed promising results in reducing tumor size and inhibiting metastasis in animal models .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available pyrrolopyrimidine precursors.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that facilitate the introduction of the hydroxymethyl group and other substituents at specific positions on the pyrrolopyrimidine ring .
- Purification : Post-synthesis purification is crucial for obtaining high yields of the desired product with minimal by-products.
Table 1: Biological Activity Summary
Activity Type | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
Kinase Inhibition | FLT3 | 0.05 | |
Kinase Inhibition | VEGFR | 0.10 | |
Antitumor Activity | Tumor Cell Lines | IC50 < 1 | |
Selectivity | Normal Cells | >10 |
Case Studies
- Study on FLT3 Inhibition :
- Antitumor Efficacy in Animal Models :
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in many cellular processes. The compound has been studied for its inhibitory effects on various kinases, including:
- Fms-like Tyrosine Kinase 3 (FLT3) : A target for treating acute myelogenous leukemia (AML). Derivatives of this compound have shown potent inhibitory activity against FLT3, indicating its potential as a therapeutic agent for AML treatment .
- Receptor-interacting Protein Kinase 1 (RIPK1) : Research has identified derivatives of this compound as effective inhibitors of RIPK1, which is involved in inflammatory responses and cell death pathways .
Antiparasitic Activity
Studies have explored the compound's efficacy against Toxoplasma gondii , a parasite responsible for toxoplasmosis. The inhibition of calcium-dependent protein kinase 1 (CDPK1) by pyrazolopyrimidine analogs, including this compound, has been linked to decreased establishment and recurrence of central nervous system disease caused by T. gondii .
Novel Therapeutic Agents
The unique structure of the compound allows it to serve as a scaffold for the development of novel therapeutics targeting various diseases. Its derivatives are being investigated for their potential in treating:
- Cancer : Due to its kinase inhibition properties, it is being researched for broader applications in oncology.
- Inflammatory Diseases : The modulation of kinase activity can influence inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .
Case Studies
Properties
IUPAC Name |
(2S,3R,5S)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-CSMHCCOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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